molecular formula C7H5ClIN3 B14910487 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B14910487
M. Wt: 293.49 g/mol
InChI Key: WKYRQXWJEPQIRB-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common method includes the iodination of 6-methylimidazo[1,2-b]pyridazine followed by chlorination. The reaction conditions often require the use of iodine and chlorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine include:

  • 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClIN3/c1-4-5(8)2-7-10-3-6(9)12(7)11-4/h2-3H,1H3

InChI Key

WKYRQXWJEPQIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=C2I)C=C1Cl

Origin of Product

United States

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